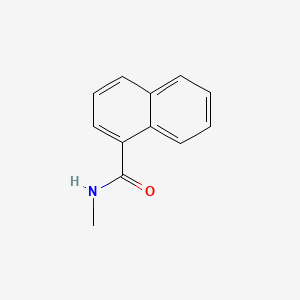

N-Methyl-1-naphthalenecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-13-12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDKAODVKCSVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187608 | |

| Record name | N-Methyl-1-naphthalenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3400-33-7 | |

| Record name | N-Methyl-1-naphthalenecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003400337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-naphthamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-1-naphthalenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Methyl-1-naphthalenecarboxamide

Introduction

N-Methyl-1-naphthalenecarboxamide is an N-substituted amide derivative of 1-naphthoic acid. As a structural motif, the naphthalenecarboxamide core and its derivatives are explored in medicinal chemistry and materials science. The synthesis of such amides is a fundamental process in organic chemistry, pivotal for the construction of more complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the principal and most efficient pathway for synthesizing N-Methyl-1-naphthalenecarboxamide, intended for researchers and professionals in drug development and chemical synthesis. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding reaction.

The most reliable and widely adopted method for preparing N-Methyl-1-naphthalenecarboxamide involves a two-step process:

-

Conversion of 1-naphthoic acid to the highly reactive intermediate, 1-naphthoyl chloride.

-

Subsequent acylation of methylamine with 1-naphthoyl chloride.

This approach is favored for its high efficiency, scalability, and the general availability of the starting materials.

Part 1: The Core Synthesis Pathway

The synthesis hinges on the principles of nucleophilic acyl substitution. Carboxylic acids themselves are generally unreactive towards amines for direct amide formation without coupling agents. The key is to first "activate" the carboxylic acid by converting its hydroxyl group—a poor leaving group—into a much better leaving group. The formation of an acyl chloride is the most common and cost-effective activation strategy.[2]

Step 1: Synthesis of 1-Naphthoyl Chloride

The journey begins with the commercially available 1-naphthoic acid. This stable carboxylic acid is transformed into the highly electrophilic 1-naphthoyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[3]

Causality of Reagent Choice: Thionyl chloride is often preferred on a laboratory scale because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[4]

The reaction proceeds by refluxing 1-naphthoic acid with an excess of thionyl chloride, sometimes in an inert solvent like toluene.[5][6] After the reaction is complete, the excess thionyl chloride is removed under reduced pressure, yielding the crude 1-naphthoyl chloride, which is often used in the next step without further purification.[5][6]

Step 2: Acylation of Methylamine (Amide Formation)

This step is the heart of the synthesis, where the C-N bond of the amide is formed. The reaction between 1-naphthoyl chloride and methylamine is a classic example of nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction.[2] It is a vigorous, often violent, exothermic reaction that requires careful temperature control.[7]

Mechanistic Deep Dive: The reaction mechanism is a two-stage addition-elimination process.[7]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 1-naphthoyl chloride.[7][8] This breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl double bond. Concurrently, the chloride ion—an excellent leaving group—is expelled.[7]

-

Deprotonation: The immediate product is a protonated amide. A base is required to remove the proton from the nitrogen atom to yield the final, neutral N-Methyl-1-naphthalenecarboxamide.

The Role of the Base: A crucial aspect of this reaction is the management of the hydrogen chloride (HCl) byproduct. For every mole of amide formed, one mole of HCl is generated. This HCl will readily react with the basic methylamine to form methylammonium chloride, rendering it non-nucleophilic.[7][9] To circumvent this, one of two strategies is employed:

-

Use of Excess Amine: At least two equivalents of methylamine are used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl.[7]

-

Use of an Auxiliary Base: One equivalent of methylamine is used along with a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, which serves as an acid scavenger.[2][3][5] This is often the preferred method to conserve the primary amine.

The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or below to control the reaction rate.[3][5]

Part 2: Visualization of the Process

Overall Synthesis Workflow

The two-step synthesis can be visualized as a linear progression from the starting carboxylic acid to the final amide product.

Caption: Overall two-step synthesis pathway.

Mechanism of Nucleophilic Acyl Substitution

The core chemical transformation in the second step is detailed below.

Caption: Mechanism of the amidation reaction.

Part 3: Experimental Protocol & Data

This section provides a validated, step-by-step methodology for the synthesis.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Typical Grade |

| 1-Naphthoic Acid | 172.18 | >98% |

| Thionyl Chloride (SOCl₂) | 118.97 | >99% |

| Methylamine (40% in H₂O or 2.0 M in THF) | 31.06 | Reagent Grade |

| Triethylamine (TEA) | 101.19 | >99%, anhydrous |

| Dichloromethane (DCM) | 84.93 | Anhydrous |

| Toluene | 92.14 | Anhydrous |

| Hydrochloric Acid (HCl) | 36.46 | 1 M aqueous solution |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | Saturated aqueous solution |

| Brine | N/A | Saturated NaCl solution |

| Magnesium Sulfate (MgSO₄) | 120.37 | Anhydrous |

Protocol: Step 1 - Preparation of 1-Naphthoyl Chloride

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube (or nitrogen inlet), add 1-naphthoic acid (10.0 g, 58.1 mmol).

-

Reagent Addition: Add anhydrous toluene (80 mL) followed by the slow, dropwise addition of thionyl chloride (8.5 mL, 116.2 mmol, 2.0 eq) at room temperature.[5]

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.[5]

-

Work-up: Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 1-naphthoyl chloride (a liquid or low-melting solid) is typically used directly in the next step.[5][6]

Protocol: Step 2 - Synthesis of N-Methyl-1-naphthalenecarboxamide

-

Setup: In a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, dissolve the crude 1-naphthoyl chloride from Step 1 in anhydrous dichloromethane (DCM, 150 mL).

-

Amine Solution: In a separate flask, prepare a solution of methylamine. If using a 2.0 M solution in THF, use 32 mL (63.9 mmol, 1.1 eq). Add triethylamine (12.2 mL, 87.2 mmol, 1.5 eq).[5]

-

Reaction: Cool the acyl chloride solution to 0 °C using an ice bath. Add the methylamine/TEA solution dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours to ensure completion.[5]

-

Quenching & Extraction: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1 M HCl (2 x 75 mL) to remove excess amines, saturated NaHCO₃ solution (1 x 75 mL) to neutralize any remaining acid, and finally with brine (1 x 75 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol or ethyl acetate/hexanes) to afford N-Methyl-1-naphthalenecarboxamide as a crystalline solid.[5]

References

-

The preparation of amides . Chemguide. Available at: [Link]

-

Reaction between acyl chlorides and amines - addition / elimination . Chemguide. Available at: [Link]

-

Substituted amide synthesis by amidation . Organic Chemistry Portal. Available at: [Link]

-

Acylation of Amines with 5-Chloro-8-nitro-1- naphthoyl chloride 4... . ResearchGate. Available at: [Link]

-

Amine to Amide (via Acid Chloride) - Common Conditions . organic-reaction.com. Available at: [Link]

-

1-Naphthalenecarboxamide | C11H9NO | CID 75244 . PubChem. Available at: [Link]

-

α-NAPHTHOIC ACID . Organic Syntheses Procedure. Available at: [Link]

-

Making Amides from Acyl Chlorides . Chemistry LibreTexts. (2023). Available at: [Link]

-

Chemistry of Amides . Chemistry LibreTexts. (2022). Available at: [Link]

-

Acid Chloride + Ammonia = Amide (Mechanism) . YouTube. (2022). Available at: [Link]

-

N-substituted Amides Definition . Fiveable. Available at: [Link]

-

Solved The reaction of ethanoyl chloride with methylamine is . Chegg.com. (2021). Available at: [Link]

-

how to get 1-Naphthoyl chloride by naphthoic acid? . Sciencemadness Discussion Board. (2009). Available at: [Link]

-

Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogen Substituents . PubMed Central. Available at: [Link]

-

Amide Synthesis . Fisher Scientific. Available at: [Link]

-

5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids . NIH. Available at: [Link]

-

Reactions of Amides . Save My Exams. (2025). Available at: [Link]

-

N-(1,1-dimethylethyl)-2-methyl-1-naphthalenecarboxamide | C16H19NO . PubChem. Available at: [Link]

- Preparation of methyl chloride and methylamine. Google Patents.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to N-Methyl-1-naphthalenecarboxamide: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-Methyl-1-naphthalenecarboxamide is a synthetically accessible aromatic amide with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an in-depth analysis of its spectroscopic characteristics. By examining the established biological activities of structurally related naphthalene derivatives, we also explore the potential avenues for future research and application of this compound in drug discovery and development.

Introduction

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its rigid, bicyclic aromatic system provides a versatile template for the design of molecules that can interact with a wide range of biological targets. The introduction of a carboxamide linkage, a common pharmacophore, further enhances the potential for hydrogen bonding and other key interactions within biological systems. N-Methyl-1-naphthalenecarboxamide, the subject of this guide, combines these features, making it a compound of significant interest for further investigation. This document serves as a technical resource for researchers, providing foundational knowledge and practical guidance for the synthesis, characterization, and potential exploration of this molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of N-Methyl-1-naphthalenecarboxamide are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted values based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | ChemicalBook[2] |

| Molecular Weight | 185.22 g/mol | ChemicalBook[2] |

| CAS Number | 3400-33-7 | ChemicalBook[2], Apollo Scientific[3][4] |

| Appearance | Crystalline solid | Inferred from related compounds |

| Melting Point | 159-160 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 416.3 ± 14.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.130 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 14.75 ± 0.46 | ChemicalBook[2] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. | Inferred from structure |

Synthesis of N-Methyl-1-naphthalenecarboxamide

The synthesis of N-Methyl-1-naphthalenecarboxamide can be readily achieved through the reaction of 1-naphthoyl chloride with methylamine. This is a standard and efficient method for the formation of amides.

Proposed Synthetic Scheme

Caption: Proposed synthesis of N-Methyl-1-naphthalenecarboxamide.

Experimental Protocol

This protocol is a standard procedure for the synthesis of amides from acyl chlorides and amines.

Materials:

-

1-Naphthoyl chloride

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthoyl chloride (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Amine: To the cooled solution, add triethylamine (1.2 equivalents). Slowly add methylamine (1.2 equivalents) dropwise via a dropping funnel. If using methylamine gas, it can be bubbled through the solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure N-Methyl-1-naphthalenecarboxamide.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds. The expected spectral data for N-Methyl-1-naphthalenecarboxamide are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring and the methyl protons of the amide group.

-

Aromatic Protons (7.5-8.5 ppm): The seven protons on the naphthalene ring will appear as a series of complex multiplets in the downfield region, characteristic of aromatic systems.

-

N-H Proton (broad singlet, ~6.0-8.0 ppm): The amide proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

Methyl Protons (~3.0 ppm): The three protons of the N-methyl group will appear as a singlet or a doublet if coupled to the N-H proton.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (~168-172 ppm): The amide carbonyl carbon will appear as a singlet in the downfield region.

-

Aromatic Carbons (120-135 ppm): The ten carbons of the naphthalene ring will show a series of signals in the aromatic region.

-

Methyl Carbon (~26 ppm): The carbon of the N-methyl group will appear as a single peak in the upfield region.

A computed ¹³C NMR spectrum is available in the SpectraBase database, which can serve as a reference.[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[6]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| 3100-3000 | C-H Stretch | Aromatic |

| ~2930 | C-H Stretch | Methyl |

| ~1640 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring |

digraph "IR_Spectrum_Analysis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"IR_Spectrum" [label="Infrared Spectrum", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NH_Stretch" [label="~3300 cm⁻¹\nN-H Stretch\n(Secondary Amide)"]; "Aromatic_CH" [label="3100-3000 cm⁻¹\nAromatic C-H Stretch"]; "Amide_I" [label="~1640 cm⁻¹\nC=O Stretch\n(Amide I)"]; "Amide_II" [label="~1550 cm⁻¹\nN-H Bend\n(Amide II)"];

"IR_Spectrum" -> "NH_Stretch" [label="Identifies"]; "IR_Spectrum" -> "Aromatic_CH"; "IR_Spectrum" -> "Amide_I"; "IR_Spectrum" -> "Amide_II"; }

Caption: Key diagnostic peaks in the IR spectrum.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z 185, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the naphthalene ring.[7]

Expected Fragmentation:

-

m/z 154: Loss of the methylamino group (-NHCH₃).

-

m/z 127: Formation of the naphthyl cation.

-

m/z 30: Formation of the methylaminyl radical cation ([CH₃NH]⁺).

Potential Applications and Biological Activity

While specific biological studies on N-Methyl-1-naphthalenecarboxamide are not extensively reported in the literature, the broader class of naphthalene derivatives has demonstrated a wide array of pharmacological activities.[1] This suggests that N-Methyl-1-naphthalenecarboxamide could be a valuable scaffold for the development of novel therapeutic agents.

Naphthalene-based compounds have been investigated for their potential as:

-

Anticancer Agents: Many naphthalene derivatives have shown potent cytotoxic activity against various cancer cell lines.[8][9]

-

Antimicrobial Agents: The naphthalene nucleus is found in several antifungal and antibacterial compounds.[10]

-

Anti-inflammatory Agents: Certain naphthalene derivatives have been shown to possess anti-inflammatory properties.

-

Central Nervous System (CNS) Active Agents: The rigid aromatic structure can be suitable for targeting receptors and enzymes in the CNS.

The "magic methyl" effect in drug discovery highlights how the addition of a methyl group can significantly alter the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability.[11] Therefore, the N-methyl group in N-Methyl-1-naphthalenecarboxamide could play a crucial role in its potential biological activity.

Future research could involve screening N-Methyl-1-naphthalenecarboxamide and its analogues against a panel of biological targets to identify potential therapeutic applications.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

N-Methyl-1-naphthalenecarboxamide is a readily synthesizable compound with a chemical structure that suggests potential for further investigation in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted chemical properties, a detailed synthetic protocol, and an analysis of its expected spectroscopic characteristics. While its specific biological activities remain to be fully elucidated, the rich pharmacology of the naphthalene scaffold provides a strong rationale for its exploration as a lead compound in drug discovery programs. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the study of this intriguing molecule.

References

-

SpectraBase. 1-Naphthalenecarboxamide, N-methyl- - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Apollo Scientific. 3400-33-7 Cas No. | N-Methyl-1-naphthalenecarboxamide. [Link]

-

abcr Gute Chemie. AB458351 | CAS 3400-33-7. [Link]

- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

- Google Patents.

-

PubMed. Discovery of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as new apoptosis inducers using a cell- and caspase-based HTS assay. [Link]

-

Capot Chemical. MSDS of N-methyl-1-naphthalenemethylamine. [Link]

-

WIPO Patentscope. WO/2004/080945 PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE. [Link]

-

University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0220103). [Link]

-

National Institutes of Health. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. [Link]

-

International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

National Institutes of Health. Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype. [Link]

-

Biointerface Research in Applied Chemistry. Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

National Institutes of Health. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. [Link]

-

National Institutes of Health. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Royal Society of Chemistry. Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. [Link]

-

PubChem. 1-Naphthalenecarboxamide. [Link]

-

PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]

-

National Institutes of Health. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [Link]

-

US EPA. 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- - Substance Details - SRS. [Link]

-

ResearchGate. Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents. [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

University of Twente Research Information. Carbon-13 n.m.r. investigation on the nitrogen methylation of the mono- and diazanaphthalenes. [Link]

-

National Institutes of Health. Chemical biology and medicinal chemistry of RNA methyltransferases. [Link]

- Google Patents. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-).

-

NFDI4Chem Search Service. 13C nuclear magnetic resonance spectroscopy (13C NMR). [Link]

-

PubChem. N-Methyl-N-naphthylmethylamine hydrochloride. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 4. hmdb.ca [hmdb.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to N-Methyl-1-naphthalenecarboxamide

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Methyl-1-naphthalenecarboxamide, a compound of interest for researchers in medicinal chemistry and drug discovery. The information presented herein is intended for a scientific audience and is supported by established chemical principles and data from closely related analogues.

Core Compound Identification

N-Methyl-1-naphthalenecarboxamide is a derivative of naphthalene, characterized by a methylcarboxamide group at the 1-position of the naphthalene ring. Its core identifiers are crucial for accurate sourcing, characterization, and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 3400-33-7 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₁₁NO | PubChem |

| Molecular Weight | 185.22 g/mol | PubChem |

| IUPAC Name | N-methylnaphthalene-1-carboxamide | PubChem |

| Synonyms | N-Methyl-1-naphthamide | ChemicalBook[1] |

Chemical Structure:

Caption: 2D structure of N-Methyl-1-naphthalenecarboxamide.

Physicochemical Properties

The physicochemical properties of N-Methyl-1-naphthalenecarboxamide are essential for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source |

| Melting Point | 159-160 °C | ChemicalBook[1] |

| Boiling Point (Predicted) | 416.3 ± 14.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.130 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa (Predicted) | 14.75 ± 0.46 | ChemicalBook[1] |

Synthesis and Purification

The synthesis of N-Methyl-1-naphthalenecarboxamide is most commonly achieved through the acylation of methylamine with 1-naphthoyl chloride. This is a standard and robust method for amide bond formation.

Reaction Scheme:

Caption: Synthesis of N-Methyl-1-naphthalenecarboxamide.

Detailed Experimental Protocol: Synthesis of N-Methyl-1-naphthalenecarboxamide

This protocol is based on established methods for the synthesis of N-substituted amides from acyl chlorides.[2]

Materials:

-

1-Naphthoyl chloride (1.0 eq)

-

Methylamine (2.0 M solution in THF, 1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-naphthoyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Amine: To the stirred solution, add triethylamine (1.5 eq). Subsequently, add a solution of methylamine in THF (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-Methyl-1-naphthalenecarboxamide as a solid.

Structural Characterization

The structural integrity of the synthesized N-Methyl-1-naphthalenecarboxamide should be confirmed using a suite of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic set of signals. The naphthalene ring protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The N-methyl protons will present as a singlet or a doublet (if coupled to the N-H proton) around δ 2.8-3.2 ppm. The amide proton (N-H) will likely appear as a broad singlet in the region of δ 5.5-8.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display twelve distinct signals. The carbonyl carbon of the amide will be observed downfield, typically in the range of δ 165-175 ppm. The carbons of the naphthalene ring will resonate in the aromatic region (δ 120-140 ppm), and the N-methyl carbon will appear upfield, around δ 25-30 ppm. A database entry suggests the availability of a computed ¹³C NMR spectrum for "1-Naphthalenecarboxamide, N-methyl-".[3]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Based on the analysis of a similar compound, Propanamide, N-(1-naphthyl)-2-methyl-, the following characteristic absorption bands are expected[4]:

-

N-H Stretch: A sharp to medium band around 3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

-

Aromatic C-H Stretch: Medium to weak bands in the 3100-3000 cm⁻¹ region.

-

Aliphatic C-H Stretch: Bands corresponding to the methyl group adjacent to the nitrogen.

-

Amide I Band (C=O Stretch): A strong absorption band in the region of 1680-1640 cm⁻¹. This is a highly characteristic band for the carbonyl group in amides.

-

Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ range.

-

Amide II Band (N-H Bend): A strong band around 1540 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.22 g/mol ). Common fragmentation patterns would involve the cleavage of the amide bond.

Potential Applications and Biological Relevance

While specific biological activity and applications for N-Methyl-1-naphthalenecarboxamide are not extensively documented in publicly available literature, the broader class of "naphthamide" derivatives has attracted significant interest in medicinal chemistry.

-

As a Research Intermediate: The structure of N-Methyl-1-naphthalenecarboxamide makes it a valuable intermediate for the synthesis of more complex molecules. The naphthalene moiety is a common scaffold in drug design, and the methylamide group can be a key pharmacophoric element. A related compound, 6-Hydroxy-N-methyl-1-naphthamide, is noted as a valuable intermediate in organic synthesis and drug discovery.[5]

-

Potential as Bioactive Molecules: Naphthamide derivatives have been investigated for a range of biological activities:

-

Monoamine Oxidase (MAO) Inhibition: Novel naphthamide derivatives have been synthesized and evaluated as potent and reversible inhibitors of human monoamine oxidase A and B, suggesting potential applications in the treatment of neurological disorders.[6]

-

Anticancer Activity: Naphthalene-1,4-dione analogues have been designed and evaluated as anticancer agents.[7]

-

Antimicrobial Properties: Naphthalimide–thiourea derivatives have shown promise as potent antimicrobial agents against multidrug-resistant bacteria.[8]

-

It is plausible that N-Methyl-1-naphthalenecarboxamide could be explored as a candidate in screening programs for these and other biological targets. However, it is crucial to note that these are potential areas of investigation, and specific data for this compound is required for validation.

Conclusion

N-Methyl-1-naphthalenecarboxamide is a well-defined chemical entity with established identifiers and a straightforward synthetic route. While specific data on its biological applications are limited, its structural features place it within the promising class of naphthamide derivatives, which have demonstrated a wide range of biological activities. This guide provides a solid foundation for researchers to synthesize, characterize, and further investigate the potential of this compound in various scientific disciplines.

References

Sources

- 1. rsc.org [rsc.org]

- 2. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Hydroxy-N-methyl-1-naphthamide | 847802-91-9 | Benchchem [benchchem.com]

- 6. pure.dongguk.edu [pure.dongguk.edu]

- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Methyl-1-naphthalenecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the molecular structure and conformational landscape of N-Methyl-1-naphthalenecarboxamide. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its three-dimensional arrangement is critical for predicting its interactions and properties. This document synthesizes fundamental principles with insights from analogous chemical systems to present a comprehensive analysis.

Introduction to N-Methyl-1-naphthalenecarboxamide

N-Methyl-1-naphthalenecarboxamide is an organic compound featuring a naphthalene core linked to an N-methylated amide group. Its chemical identity is summarized in the table below. The conformation of this molecule, particularly the orientation of the amide group relative to the bulky naphthalene ring system, is expected to significantly influence its physicochemical properties, including solubility, crystal packing, and, crucially, its ability to interact with biological targets.[1] The study of N-methylated amides is of particular importance as N-methylation can induce significant conformational shifts, potentially altering pharmacological profiles.[1]

| Property | Value |

| Molecular Formula | C12H11NO[2][3] |

| Molecular Weight | 185.22 g/mol [2] |

| CAS Number | 3400-33-7[2] |

| Melting Point | 159-160 °C[2] |

| IUPAC Name | N-methylnaphthalene-1-carboxamide |

Elucidation of the Core Molecular Structure

The molecular architecture of N-Methyl-1-naphthalenecarboxamide consists of two primary functional units: the planar, aromatic naphthalene ring system and the N-methylcarboxamide group. The amide linkage is of central importance, as its electronic and steric properties dictate the molecule's overall shape.

The planarity of the amide bond (O=C-N) is a well-established principle due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance results in a partial double bond character for the C-N bond, restricting free rotation. Consequently, the primary conformational flexibility arises from the rotation around the single bond connecting the amide's carbonyl carbon to the C1 position of the naphthalene ring.

Conformational Analysis: A Deep Dive

The orientation of the N-methylamide group relative to the naphthalene ring defines the conformational isomers of N-Methyl-1-naphthalenecarboxamide. Steric hindrance between the amide group (specifically the N-methyl and carbonyl oxygen) and the peri-hydrogen (at the C8 position) of the naphthalene ring is a major determinant of the preferred conformation.

Theoretical Framework and Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for predicting the most stable conformers and the energetic barriers to their interconversion.[1] For a molecule like N-Methyl-1-naphthalenecarboxamide, a typical computational workflow would involve a scan of the potential energy surface by systematically rotating the dihedral angle between the naphthalene ring and the amide group.

A plausible computational protocol is outlined below:

Experimental Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Construct the 3D structure of N-Methyl-1-naphthalenecarboxamide using a molecular modeling program.

-

Conformational Search: Perform a systematic rotational scan around the C(naphthalene)-C(carbonyl) bond. For each rotational step (e.g., 10 degrees), perform a geometry optimization to find the local energy minimum.

-

High-Level Optimization: From the conformational search, identify the low-energy conformers. Subject these to a higher level of theory for more accurate geometry optimization and energy calculation (e.g., CAM-B3LYP/6-31+G(d,p) with a suitable solvation model).[1]

-

Frequency Analysis: For the optimized low-energy conformers, perform a frequency calculation to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Transition State Search: To understand the dynamics of interconversion, locate the transition state structures connecting the stable conformers. This can be achieved using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

-

Data Analysis: Analyze the relative energies of the conformers to determine their populations at a given temperature. Visualize the optimized structures and the transition states.

Caption: Workflow for DFT-based conformational analysis.

Studies on structurally similar N-methylated amides suggest that the syn and anti conformations with respect to the amide bond can have significantly different energies, with N-methylation often favoring a synperiplanar conformation.[1]

Experimental Validation Methodologies

Computational predictions must be validated through experimental techniques. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for such validation.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[4] The process involves growing a suitable crystal and analyzing the diffraction pattern of X-rays passing through it. This would reveal the precise bond lengths, bond angles, and the dihedral angle between the naphthalene ring and the amide group in the crystalline form.[4][5]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Dissolve purified N-Methyl-1-naphthalenecarboxamide in a suitable solvent or solvent mixture (e.g., ethanol/dichloromethane).[6] Allow the solvent to evaporate slowly at room temperature to promote the formation of single crystals.

-

Data Collection: Mount a suitable crystal on a diffractometer.[4] Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

-

Structure Solution and Refinement: Process the collected data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate atomic positions, bond lengths, and angles.[4]

NMR Spectroscopy

In solution, molecules are often conformationally mobile. NMR spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the time-averaged conformation. NOESY detects through-space interactions between protons that are close to each other. For N-Methyl-1-naphthalenecarboxamide, a NOESY experiment could reveal correlations between the N-methyl protons and the protons on the naphthalene ring, providing evidence for the preferred solution-state conformation.[1]

Synthesis and Spectroscopic Profile

Synthetic Routes

N-Methyl-1-naphthalenecarboxamide can be synthesized through standard amidation procedures. A common method involves the reaction of 1-naphthalenecarboxylic acid with a chlorinating agent, such as thionyl chloride, to form the acyl chloride, which is then reacted with methylamine.[7]

Caption: A common synthetic pathway for N-Methyl-1-naphthalenecarboxamide.

Spectroscopic Characterization

The identity and purity of synthesized N-Methyl-1-naphthalenecarboxamide can be confirmed using a suite of spectroscopic techniques.

| Technique | Expected Observations |

| FTIR | Strong C=O stretch (amide I band) around 1630-1680 cm⁻¹, N-H bend (amide II band, if any secondary amide is present as an impurity), and C-H stretches for aromatic and methyl groups.[6] |

| ¹H NMR | A singlet for the N-methyl protons (around 2.8-3.0 ppm), and a complex multiplet pattern in the aromatic region (7.0-8.5 ppm) corresponding to the seven protons of the naphthalene ring. The chemical shift of the amide proton (if present and observable) would be highly dependent on solvent and concentration. |

| ¹³C NMR | A resonance for the carbonyl carbon (around 170 ppm), a signal for the N-methyl carbon (around 26 ppm), and multiple signals in the aromatic region (120-135 ppm) for the naphthalene carbons.[3] |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the molecule (185.084064 g/mol ).[3] |

Implications for Drug Development and Materials Science

The conformational preferences of N-Methyl-1-naphthalenecarboxamide are paramount to its function. In a drug development context, the three-dimensional shape of a molecule governs its ability to bind to a specific receptor or enzyme active site. A rigidified conformation, or a strong preference for a particular conformer, can lead to higher binding affinity and selectivity. The naphthalene moiety itself is a common scaffold in biologically active compounds, known for its role in anticancer and anti-inflammatory agents.[8][9][10] The orientation of the N-methylamide group can either facilitate or hinder key interactions, such as hydrogen bonding or hydrophobic contacts, with a biological target.

In materials science, the conformation of molecules influences their solid-state packing, which in turn determines properties like melting point, solubility, and even optical and electronic characteristics. Understanding and controlling the conformation is therefore essential for designing materials with desired properties.

Conclusion

N-Methyl-1-naphthalenecarboxamide presents an interesting case study in molecular conformation, where the interplay of steric and electronic effects between a bulky aromatic system and a flexible amide side chain dictates its three-dimensional structure. While direct experimental data on its conformation is not extensively published, a combination of computational modeling and spectroscopic techniques, guided by principles established from analogous systems, can provide a robust understanding of its conformational landscape. This knowledge is a critical prerequisite for the rational design of novel therapeutics and functional materials based on this chemical scaffold.

References

-

Guedes, G. P., et al. (2021). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. Molecules, 26(15), 4483. Available from: [Link]

-

N-(1,1-dimethylethyl)-2-methyl-1-naphthalenecarboxamide | C16H19NO - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Vimala, G., et al. (2015). Crystal structure of N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o508–o509. Available from: [Link]

-

Synthesis of N-methyl N(1-methyl propyl) 4-phenyl naphthalene 2-carboxamide. (n.d.). Retrieved January 20, 2026, from [Link]

-

1-Naphthalenecarboxamide, N-methyl- - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]

- Reddy, M. P., et al. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents. WO2004080945A1.

-

Vimala, G., Haribabu, J., Aishwarya, S., Karvembu, R., & SubbiahPandi, A. (2015). Crystal structure of N-[(naphthalen-1-yl)carbamo-thio-yl]cyclo-hexa-necarboxamide. Acta Crystallographica. Section E, Crystallographic Communications, 71(Pt 7), o508–o509. Available from: [Link]

- Reddy, M. P., Reddy, P. R., Radharani, K., & Chowdary, N. V. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents. WO2004080945A1.

- Synthetic method of naftifine drug intermediate N-methyl-1-naphthalene. (2016). Google Patents. CN105503614A.

-

1-Naphthalenecarboxamide, N-(1-methylpropyl)- - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]

-

1-Naphthalenecarboxamide | C11H9NO - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Spectroscopic properties of aromatic dicarboximides. Part1.—N—H and N-methyl-substituted naphthalimides - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]

-

Crystal structure of 5,5′-bis(dimethylamino)-N,N′-(3-methyl-3-azapentane-1,5-diyl)di(naphthalene-1-sulfonamide) - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

-

Naphthalene, 1-methyl- - NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]

-

Naphthalene, 1-methyl- - NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]

-

N-Methyl-N-naphthylmethylamine | C12H13N - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

N-Methyl stereochemistry in tropinone: The conformational flexibility of the tropane motif. (n.d.). Retrieved January 20, 2026, from [Link]

-

Biological Study of Naphthalene Derivatives with Antiinflammatory Activities - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Alvarez, C., et al. (2007). Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins. Bioorganic & Medicinal Chemistry Letters, 17(12), 3417-3420. Available from: [Link]

-

Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. (2022). Pharmaceuticals, 15(6), 711. Available from: [Link]

-

Chabowska, G., Barg, E., & Wójcicka, A. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6245. Available from: [Link]

-

Conformational Polymorphs of 22-cyano-N-methyl-5-phenylpent-2-en-4-ynamide - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Methylnaphthalene-1-carboxamide | 3400-33-7 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Crystal structure of N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of N-[(naphthalen-1-yl)carbamo-thio-yl]cyclo-hexa-necarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-Methyl-1-naphthalenecarboxamide in Organic Solvents

Abstract

Introduction: The Significance of Solubility in Research and Development

N-Methyl-1-naphthalenecarboxamide, also known as N-Methyl-1-naphthamide, is an aromatic amide with potential applications in organic synthesis, drug discovery, and materials science.[1] The solubility of a compound is a critical physicochemical property that influences its utility in a multitude of applications. From designing reaction conditions and purification strategies to formulating pharmaceutical products and advanced materials, a comprehensive understanding of a compound's solubility is paramount. Poor solubility can hinder reaction kinetics, complicate purification processes, and limit the bioavailability of potential drug candidates.

This guide aims to bridge the current knowledge gap regarding the solubility of N-Methyl-1-naphthalenecarboxamide. By examining its molecular structure and leveraging data from analogous compounds, we can predict and rationalize its solubility behavior in a range of common organic solvents. Furthermore, we provide a detailed experimental workflow to empower researchers to generate their own precise and reliable solubility data.

Molecular Structure and its Influence on Solubility

The solubility of N-Methyl-1-naphthalenecarboxamide is intrinsically linked to its molecular architecture. The molecule consists of a large, nonpolar naphthalene ring system and a more polar N-methylcarboxamide functional group. This amphiphilic nature dictates its interactions with different solvent molecules.

-

The Naphthalene Moiety: The fused bicyclic aromatic ring system of naphthalene is inherently hydrophobic and nonpolar. This large nonpolar surface area favors interactions with nonpolar solvents through van der Waals forces.[1]

-

The N-methylcarboxamide Group: This functional group introduces polarity to the molecule. The carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors. However, as a secondary amide, the nitrogen atom has a methyl group attached, which can introduce some steric hindrance compared to a primary amide.[2]

The interplay between the large, hydrophobic naphthalene core and the polar amide group results in a molecule with moderate overall polarity. This leads to the general principle that N-Methyl-1-naphthalenecarboxamide will exhibit better solubility in solvents of similar polarity.

Diagram: Molecular Structure of N-Methyl-1-naphthalenecarboxamide

Caption: Molecular structure of N-Methyl-1-naphthalenecarboxamide.

Qualitative Solubility Profile

Based on the "like dissolves like" principle and available qualitative data, the expected solubility of N-Methyl-1-naphthalenecarboxamide in various classes of organic solvents is summarized below. It is important to note that these are general predictions, and experimental verification is crucial for precise applications.

Table 1: Qualitative Solubility of N-Methyl-1-naphthalenecarboxamide in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Benzene | Good | The large nonpolar naphthalene ring dominates, leading to favorable van der Waals interactions with nonpolar solvents.[1] |

| Polar Aprotic Solvents | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Good | These solvents can interact with the polar amide group without having acidic protons that could be sterically hindered. Their varied polarities allow for a range of interactions. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Slight to Moderate | The ability of these solvents to hydrogen bond is significant. While the amide group can accept hydrogen bonds, the bulky naphthalene group and the N-methyl group may limit strong interactions, leading to lower solubility compared to nonpolar solvents.[2] |

| Water | - | Poor to Insoluble | The large hydrophobic naphthalene moiety significantly outweighs the polarity of the amide group, leading to very limited solubility in water.[1] |

Factors Influencing Solubility: A Deeper Dive

Several factors beyond simple polarity matching can influence the solubility of N-Methyl-1-naphthalenecarboxamide:

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the crystal lattice energy of the solid. Increased thermal energy helps to break these intermolecular forces.

-

Solvent Polarity and Hydrogen Bonding: As discussed, the polarity of the solvent plays a crucial role. Polar protic solvents can engage in hydrogen bonding, acting as both donors and acceptors.[3][4] Polar aprotic solvents can only act as hydrogen bond acceptors.[5] The ability of the N-methylcarboxamide group to participate in these interactions will influence its solubility.

-

π-π Stacking: The aromatic naphthalene ring can participate in π-π stacking interactions with aromatic solvents like toluene and benzene, which can contribute to its solubility in these solvents.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the N-Methyl-1-naphthalenecarboxamide molecules together in the solid crystal lattice must be overcome by the solvent-solute interactions for dissolution to occur. A higher crystal lattice energy will generally lead to lower solubility.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of N-Methyl-1-naphthalenecarboxamide. The following protocol outlines the widely accepted isothermal equilibrium method.

Materials and Equipment

-

N-Methyl-1-naphthalenecarboxamide (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps and PTFE septa

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Methyl-1-naphthalenecarboxamide to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) glass syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Accurately record the final volume of the diluted solution.

-

-

Quantification:

-

HPLC Method (Recommended):

-

Develop a validated HPLC method for the quantification of N-Methyl-1-naphthalenecarboxamide.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for N-Methyl-1-naphthalenecarboxamide in the specific solvent.

-

Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted sample and determine its concentration.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of N-Methyl-1-naphthalenecarboxamide in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Isothermal equilibrium method workflow.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the solubility of N-Methyl-1-naphthalenecarboxamide in organic solvents. While specific quantitative data remains elusive in the public domain, a thorough understanding of its molecular structure allows for reliable qualitative predictions of its solubility behavior. The provided experimental protocol offers a robust methodology for researchers to determine precise solubility data tailored to their specific needs.

The generation of a comprehensive, publicly available dataset on the solubility of N-Methyl-1-naphthalenecarboxamide in a wide range of solvents at various temperatures would be of significant value to the scientific community. Such data would facilitate its application in diverse fields and contribute to a deeper understanding of the structure-property relationships of naphthalenecarboxamide derivatives.

References

-

Solubility of Things. Naphthalene-1-carboxamide, N-methyl-. Available from: [Link]

-

Solubility of Things. Amides: Structure, Properties, and Reactions. Available from: [Link]

- Martin, A., Bustamante, P., & Chun, A. H. (1993). Physical Pharmacy: Physical Chemical Principles in the Pharmaceutical Sciences. Lea & Febiger.

- Yalkowsky, S. H., & He, Y. (2003).

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]

-

Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Available from: [Link]

-

Wikipedia. Polar aprotic solvent. Available from: [Link]

Sources

"N-Methyl-1-naphthalenecarboxamide" physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Methyl-1-naphthalenecarboxamide, a derivative of naphthalene, represents a chemical scaffold with potential significance in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physical and chemical characteristics, synthesis, and safety considerations. By synthesizing available data with expert insights, this document aims to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, characterization, and exploration of this compound's potential applications.

Molecular and Physicochemical Profile

N-Methyl-1-naphthalenecarboxamide is a solid at room temperature, typically appearing as a crystalline substance.[1] Its core structure consists of a naphthalene ring system bonded to a methylamide group at the 1-position.

Table 1: Physicochemical Characteristics of N-Methyl-1-naphthalenecarboxamide

| Property | Value | Source(s) |

| CAS Number | 3400-33-7 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO | [1][2] |

| Molecular Weight | 185.23 g/mol | [1][3] |

| Melting Point | 159-160 °C | [1][2] |

| Boiling Point (Predicted) | 416.3 ± 14.0 °C | [2] |

| Density (Predicted) | 1.130 ± 0.06 g/cm³ | [2] |

| Appearance | Crystalline solid | [1] |

Solubility Insights: The hydrophobic nature of the naphthalene ring system governs the solubility profile of N-Methyl-1-naphthalenecarboxamide. It exhibits limited solubility in water but is soluble in various organic solvents. This characteristic is a critical consideration for its application in organic synthesis and for formulation in biological assays.

Synthesis and Mechanistic Considerations

The primary synthetic route to N-Methyl-1-naphthalenecarboxamide involves the acylation of methylamine with 1-naphthoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Figure 1: Synthesis of N-Methyl-1-naphthalenecarboxamide.

Experimental Protocol: Synthesis of N-Methyl-1-naphthalenecarboxamide

This protocol describes a general laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1-Naphthoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Anhydrous dichloromethane (DCM)

-

A solution of methylamine (e.g., 40% in water or 2M in THF)

-

Triethylamine (Et₃N) or other suitable base

-

10% Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., isopropanol, ethanol/water)

Procedure:

Step 1: Preparation of 1-Naphthoyl Chloride [4]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-naphthoic acid (1.0 eq) in anhydrous toluene.

-

Slowly add thionyl chloride (1.2-1.5 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 1-naphthoyl chloride, a liquid, can be used in the next step without further purification.

Step 2: Amidation with Methylamine [4]

-

Dissolve the crude 1-naphthoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

In a separate flask, prepare a solution of methylamine (1.5-2.0 eq) and triethylamine (1.5-2.0 eq) in DCM.

-

Cool the methylamine solution in an ice bath and slowly add the solution of 1-naphthoyl chloride dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with 10% HCl solution, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Methyl-1-naphthalenecarboxamide.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol or an ethanol/water mixture, to afford the final product as a crystalline solid.

Spectral Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of N-Methyl-1-naphthalenecarboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, a doublet for the N-methyl protons (due to coupling with the N-H proton), and a broad signal for the amide N-H proton. The aromatic region will display a complex splitting pattern due to the various coupling interactions between the seven non-equivalent protons on the naphthalene ring.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon of the amide group (typically in the range of 165-175 ppm), the N-methyl carbon, and the ten distinct aromatic carbons of the naphthalene ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:

-

N-H Stretch: A sharp to moderately broad band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹ for the methyl group.

-

C=O Stretch (Amide I): A strong absorption band typically in the region of 1640-1680 cm⁻¹ for the amide carbonyl group.

-

N-H Bend (Amide II): A band of medium to strong intensity around 1550 cm⁻¹.

-

C=C Stretch (Aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 185, corresponding to the molecular formula C₁₂H₁₁NO. Fragmentation patterns may include the loss of the methylamino group or cleavage of the amide bond.

Biological and Pharmacological Landscape: A Field of Potential

While extensive biological data for N-Methyl-1-naphthalenecarboxamide is not yet available in the public domain, the broader class of naphthalene derivatives has attracted significant interest in drug discovery. These compounds have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]

The N-methylamide moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule. N-methylation can impact a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[8] For instance, N-methylated analogs of some compounds have been shown to act as enzyme inhibitors.[9]

The exploration of N-Methyl-1-naphthalenecarboxamide's biological activity could be a promising avenue for research. Initial screening in relevant assays, such as cytotoxicity assays against cancer cell lines or enzyme inhibition assays, could reveal its therapeutic potential.

Figure 2: Potential areas for biological evaluation of N-Methyl-1-naphthalenecarboxamide.

Safety and Handling

For N-Methyl-1-naphthalenecarboxamide (CAS 3400-33-7), the following hazard information has been reported:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a tightly closed container in a dry and cool place.

Toxicological Profile: Specific toxicological studies on N-Methyl-1-naphthalenecarboxamide are limited. However, toxicological data on related compounds, such as methylnaphthalenes, indicate that the respiratory tract and liver can be potential target organs.[10][11] Chronic exposure to some methylnaphthalenes has been associated with pulmonary alveolar proteinosis in animal models.[5] It is crucial to handle N-Methyl-1-naphthalenecarboxamide with care and to assume it may have similar toxicological properties until more specific data becomes available.

Conclusion and Future Directions

N-Methyl-1-naphthalenecarboxamide is a readily synthesizable compound with well-defined physicochemical properties. While its biological and pharmacological profiles are currently underexplored, the established activities of related naphthalene derivatives suggest that it may hold potential for further investigation in drug discovery and other applications. This guide provides the essential foundational knowledge to enable researchers to confidently work with this compound and to explore its potential in a safe and informed manner. Future research efforts should focus on a comprehensive evaluation of its biological activities and a more detailed toxicological assessment to fully characterize its potential and its safety profile.

References

- Reddy, L. M., et al. (2014). Selective Inhibitors of Human Liver Carboxylesterase Based on a β-Lapachone Scaffold: Novel Reagents for Reaction Profiling. Journal of Medicinal Chemistry, 57(22), 9486–9499.

- Deltel, L., et al. (2012). Design, synthesis and pharmacological evaluation of new series of naphthalenic analogues as melatoninergic (MT1/MT2) and serotoninergic 5-HT2C dual ligands (I). European Journal of Medicinal Chemistry, 55, 153-164.

-

N-Methyl-1-naphthalenecarboxamide. abcr Gute Chemie. [Link]

-

Synthesis and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. [Link]

- White, A. W., et al. (1995). Inhibition of alpha-chymotrypsin with an enzyme-activated n-nitrosoamide: active-site labeling by the naphthylmethyl cation. Archives of Biochemistry and Biophysics, 320(1), 135-40.

-

PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE. WIPO Patentscope. [Link]

-

Synthesis of 1-naphthoyl chloride. PrepChem.com. [Link]

-

N-甲基-1-萘甲酰胺. 盖德化工网. [Link]

- Process for the preparation of n-methyl-1-naphthalenemethanamine.

- Synthetic method of naftifine drug intermediate N-methyl-1-naphthalene.

- Lin, C. Y., et al. (2009). Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene. Toxicology, 260(1-3), 16-27.

- Lee, K., et al. (2008). Discovery of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as new apoptosis inducers using a cell- and caspase-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 18(21), 5725-8.

-

Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Naphthalene, 1... - NCBI - NIH. [Link]

- Murata, Y., et al. (1993). Chronic Toxicity and Carcinogenicity Studies of 1-methylnaphthalene in B6C3F1 Mice. Fundamental and Applied Toxicology, 21(1), 44-51.

-

Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether. National Institutes of Health (NIH). [Link]

-

N-甲基萘-1-甲酰胺. 化源网. [Link]

-

Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. [Link]